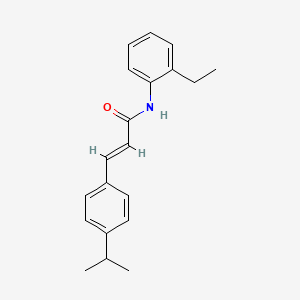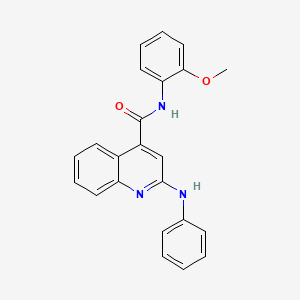![molecular formula C16H26N2O2 B6007337 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
作用机制
The mechanism of action of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed that this compound exerts its biological activity by interfering with the normal functioning of cellular processes, such as DNA replication and protein synthesis.
Biochemical and physiological effects:
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer activity, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for further study.
未来方向
There are several future directions for the study of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to evaluate the in vivo efficacy and safety of this compound in animal models, which will be critical for its further development as a potential drug candidate.
Conclusion:
In conclusion, 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in scientific research. This compound has been shown to have diverse biological activity, including antibacterial, antifungal, and anticancer activity. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its in vivo efficacy and safety. Overall, this compound represents a promising candidate for the development of new drugs with potential applications in a range of therapeutic areas.
合成方法
The synthesis of 2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a multistep process that involves the reaction of furfural with ethylene glycol to form 2-(2-hydroxyethyl)furan. This intermediate is then reacted with 1,5-diaminopentane to form the spirocyclic compound. The overall yield of this synthesis method is around 30%.
科学研究应用
2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anticancer activity, making it a potential lead compound for the development of new anticancer drugs.
属性
IUPAC Name |
2-(furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-19-10-8-17-6-2-4-16(13-17)5-7-18(14-16)11-15-3-9-20-12-15/h3,9,12H,2,4-8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTTXBLGMRQISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine](/img/structure/B6007266.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-6-hydroxy-N-methylnicotinamide](/img/structure/B6007270.png)

![N-(3,4-dichlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6007286.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6007298.png)
![{3-(3-chlorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B6007304.png)
![2-bromo-5-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6007311.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6007316.png)
![3-{[cyclohexyl(methyl)amino]methyl}-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6007331.png)

![7-chloro-11-(3-methoxyphenyl)-3-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6007342.png)

![methyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007348.png)